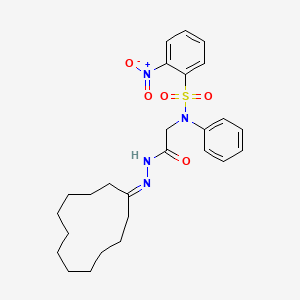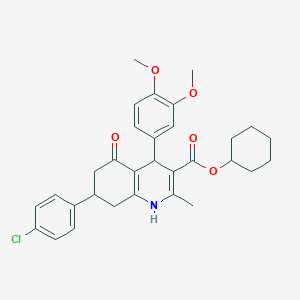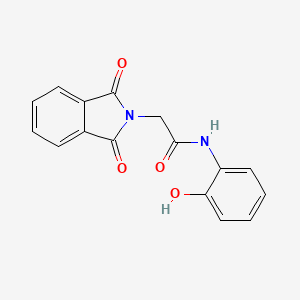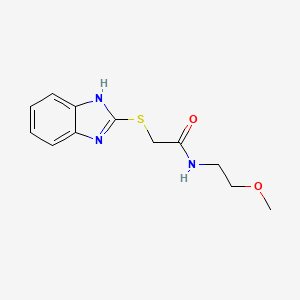![molecular formula C13H14Cl2N2O3 B5045708 N'-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide](/img/structure/B5045708.png)
N'-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an oxolan-2-ylmethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and oxirane.
Reaction with Oxirane: The 3,4-dichloroaniline reacts with oxirane under basic conditions to form the oxolan-2-ylmethyl derivative.
Formation of Ethanediamide: The oxolan-2-ylmethyl derivative is then reacted with ethylenediamine under acidic or neutral conditions to form the final product, N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.
Optimized Conditions: Optimizing temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation Products: Oxides of the original compound.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N’-(3,4-Dichlorophenyl)-N-methylacetamide
- N’-(3,4-Dichlorophenyl)-N-ethylacetamide
Uniqueness
N’-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide is unique due to the presence of the oxolan-2-ylmethyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N'-(3,4-dichlorophenyl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMOPHBCLCXMRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5045626.png)
![N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B5045629.png)

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-morpholinyl)nicotinamide](/img/structure/B5045644.png)
![N-[[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-phenylacetamide](/img/structure/B5045654.png)
![2-Ethoxyethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5045661.png)


![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,2-benzenediol](/img/structure/B5045692.png)
![2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5045693.png)
![1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea](/img/structure/B5045702.png)
![Ethyl 1-[[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(cyclopropylmethyl)piperidine-4-carboxylate](/img/structure/B5045713.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5045719.png)

